molecular formula C4H11NO2S B1587562 N-Methyl-2-(methylsulfonyl)ethanamine CAS No. 202198-18-3

N-Methyl-2-(methylsulfonyl)ethanamine

Cat. No. B1587562
M. Wt: 137.2 g/mol
InChI Key: GCPNZCTVVWEQKX-UHFFFAOYSA-N
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Description

“N-Methyl-2-(methylsulfonyl)ethanamine” is a chemical compound with the CAS Number: 202197-60-2 . It has a molecular weight of 173.66 . The IUPAC name for this compound is N-methyl-2-(methylsulfonyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N-Methyl-2-(methylsulfonyl)ethanamine” is 1S/C4H11NO2S.ClH/c1-5-3-4-8(2,6)7;/h5H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Techniques

Microwave Green Synthesis Method : The synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via microwave-assisted aza-Michael addition showcases an efficient approach to obtaining complex molecules. This method highlights the potential of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in streamlining synthetic routes under environmentally benign conditions (Mohyeddine Al-qubati et al., 2020).

Analytical Applications

Detection of Sulfur Mustard Metabolites : A method employing electrospray liquid chromatography-tandem mass spectrometry for analyzing β-lyase metabolites of sulfur mustard in human urine showcases the application of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in forensic and toxicological analysis. This method provides a sensitive and simpler alternative to traditional gas chromatography techniques (R. Read & R. Black, 2004).

Chemical Intermediates

S-Adenosylmethionine Studies : Research on S-adenosylmethionine (SAM) reveals the versatility of sulfonium compounds in biochemistry, including their role as methyl donors and in the synthesis of complex biomolecules. This study indirectly highlights the fundamental chemistry underlying compounds like N-Methyl-2-(methylsulfonyl)ethanamine in biological systems (M. Fontecave, M. Atta, & E. Mulliez, 2004).

Pharmaceutical Synthesis

Surface-Active Properties

Gemini Surfactants Synthesis : The synthesis of sulfobetaine-type zwitterionic gemini surfactants showcases the application of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in creating compounds with unique physicochemical properties. These surfactants have potential applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Tomokazu Yoshimura et al., 2006).

Safety And Hazards

The safety information for “N-Methyl-2-(methylsulfonyl)ethanamine” indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

N-methyl-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNZCTVVWEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397402
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(methylsulfonyl)ethanamine

CAS RN

202198-18-3
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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